molecular formula C10H7BrN2O2 B13546373 5-(4-Bromophenoxy)pyrimidin-2-ol

5-(4-Bromophenoxy)pyrimidin-2-ol

Cat. No.: B13546373
M. Wt: 267.08 g/mol
InChI Key: SDLMVVSRLRUSTA-UHFFFAOYSA-N
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Description

5-(4-Bromophenoxy)pyrimidin-2-ol is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a bromophenoxy group attached to the pyrimidine ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromophenoxy)pyrimidin-2-ol typically involves the reaction of 5-bromopyrimidine with 4-bromophenol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromophenoxy)pyrimidin-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives, while oxidation and reduction can lead to the formation of hydroxylated or dehydrogenated products .

Scientific Research Applications

5-(4-Bromophenoxy)pyrimidin-2-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 5-(4-Bromophenoxy)pyrimidin-2-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Bromophenoxy)pyrimidin-2-ol is unique due to the specific positioning of the bromophenoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H7BrN2O2

Molecular Weight

267.08 g/mol

IUPAC Name

5-(4-bromophenoxy)-1H-pyrimidin-2-one

InChI

InChI=1S/C10H7BrN2O2/c11-7-1-3-8(4-2-7)15-9-5-12-10(14)13-6-9/h1-6H,(H,12,13,14)

InChI Key

SDLMVVSRLRUSTA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC2=CNC(=O)N=C2)Br

Origin of Product

United States

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